BenchChemオンラインストアへようこそ!

2-(2-Carboxy-3-phenylcyclopropyl)glycine

mGluR2 antagonist cAMP inhibition competitive antagonism

2-(2-Carboxy-3-phenylcyclopropyl)glycine (PCCG) is a conformationally constrained cyclopropyl analogue of glutamate belonging to the carboxycyclopropylglycine class of excitatory amino acid ligands. The compound exists as 16 discrete stereoisomers (PCCG-2 through PCCG-17), each exhibiting a distinct pharmacological fingerprint across metabotropic glutamate receptors (mGluR1–5), ionotropic glutamate receptors (NMDA, KA, AMPA), and glutamate transporters.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
Cat. No. B1257066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Carboxy-3-phenylcyclopropyl)glycine
Synonyms2-(2'-carboxy-3'-phenylcyclopropyl)glycine
PCCG IV
PCCG-13
PCCG-2
UPF 583
UPF-583
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(C2C(=O)O)C(C(=O)O)N
InChIInChI=1S/C12H13NO4/c13-10(12(16)17)8-7(9(8)11(14)15)6-4-2-1-3-5-6/h1-5,7-10H,13H2,(H,14,15)(H,16,17)
InChIKeyIFLWVSHRWAIVQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Carboxy-3-phenylcyclopropyl)glycine (PCCG) for Metabotropic Glutamate Receptor Research – Procurement-Grade Selectivity Evidence


2-(2-Carboxy-3-phenylcyclopropyl)glycine (PCCG) is a conformationally constrained cyclopropyl analogue of glutamate belonging to the carboxycyclopropylglycine class of excitatory amino acid ligands. The compound exists as 16 discrete stereoisomers (PCCG-2 through PCCG-17), each exhibiting a distinct pharmacological fingerprint across metabotropic glutamate receptors (mGluR1–5), ionotropic glutamate receptors (NMDA, KA, AMPA), and glutamate transporters [1]. The stereoisomer (2S,1′S,2′S,3′R)-PCCG (commonly designated PCCG-IV or PCCG-4) was identified as a novel selective group II mGluR antagonist, while the stereoisomer (2R,1′S,2′R,3′S)-PCCG (PCCG-13) is the first selective competitive antagonist of the phospholipase D (PLD)-coupled mGlu receptor subclass [2]. This stereochemical divergence means that procurement of a single, defined stereoisomeric form is critical for reproducible receptor pharmacology.

Why Generic mGluR2 Antagonists Cannot Substitute for 2-(2-Carboxy-3-phenylcyclopropyl)glycine in Precision Glutamate Pharmacology


Substitution among group II mGluR antagonists is non-trivial because agents in this class differ profoundly in their selectivity fingerprints across the eight mGlu receptor subtypes. Widely used comparators such as LY341495 exhibit nanomolar potency but also potently block mGluR3 (IC50 14 nM) and mGluR8 (170 nM), creating ambiguity in target attribution [1]. Early phenylglycine antagonists like (RS)-α-methyl-4-carboxyphenylglycine (MCPG) are significantly weaker (IC50 340 μM at mGluR2) and non-selective across group I/II receptors [2]. Within the PCCG family itself, individual stereoisomers target entirely different receptor coupling mechanisms: PCCG-IV acts as a competitive mGluR2 antagonist, whereas PCCG-13 selectively blocks PLD-coupled mGluRs, a non-canonical signaling pathway [3]. Using an undefined stereoisomeric mixture or the wrong congener introduces uncontrolled pharmacological variables. The quantitative evidence below substantiates exactly where specific PCCG stereoisomers provide verifiable differentiation.

Quantitative Differentiation Evidence: 2-(2-Carboxy-3-phenylcyclopropyl)glycine vs Closest mGluR Antagonist Comparators


mGluR2 Antagonist Potency: PCCG-IV Delivers 6- to 42-Fold Improvement Over Early Phenylglycine Antagonists in Identical cAMP Assay Format

PCCG-IV (also designated PCCG-4) antagonized glutamate-induced inhibition of forskolin-stimulated cAMP formation in BHK cells expressing mGluR2 with a KB of 8.2 ± 0.4 μM [1]. In the identical assay system and cell background, (RS)-α-methyl-4-carboxyphenylglycine (MCPG) exhibited an IC50 of 340 ± 59 μM, and (S)-4-carboxyphenylglycine showed an IC50 of 577 ± 74 μM [2]. This corresponds to a 41-fold improvement over (S)-4-carboxyphenylglycine and a 41-fold improvement over MCPG. The Pellicciari et al. (1996) study explicitly confirmed a 6-fold increase in potency for PCCG-4 over previously reported mGluR2 antagonists [3]. PCCG-IV acts as a competitive antagonist, preserving the ability to use Schild analysis for quantitative pharmacology, whereas MCPG exhibits mixed agonist/antagonist behavior at mGluR2 that complicates data interpretation.

mGluR2 antagonist cAMP inhibition competitive antagonism BHK cell assay

mGluR Subtype Selectivity: PCCG-IV Achieves Cleaner mGluR2 Discrimination than LY341495, Which Additionally Blocks mGluR3 and mGluR8 at Nanomolar Potency

PCCG-IV was tested at cloned human mGluR1a, mGluR2, mGluR4a, and mGluR5a. It was inactive at phosphoinositide-coupled mGluR1a and mGluR5a (no measurable antagonism) and exhibited only weak partial agonist activity at mGluR4a (EC50 = 156 μM) [1]. The Pellicciari et al. (1996) stereolibrary study confirmed that PCCG-4 had no effect on mGluR1, no effect on ionotropic receptors (NMDA, KA, AMPA), and no effect on glutamate transporters [2]. In contrast, LY341495, while a nanomolar group II antagonist (mGluR2 IC50 = 21 nM; mGluR3 IC50 = 14 nM), also inhibits mGluR8 (IC50 = 170 nM) and shows micromolar activity at mGluR1a (7.8 μM) and mGluR5a (8.2 μM) [3]. This broader profile means that at concentrations sufficient to fully block mGluR2, LY341495 concurrently blocks mGluR3 and mGluR8, making assignment of physiological effects to mGluR2 alone difficult. PCCG-IV at concentrations up to ~20 μM provides mGluR2-selective blockade without significant mGluR3, mGluR8, or group I involvement.

mGluR subtype selectivity group II mGluR off-target activity orthosteric antagonist

Stereoisomer-Dependent Target Divergence: PCCG-IV (mGluR2 Antagonist) vs PCCG-13 (PLD-Coupled mGluR Antagonist)—A Single Scaffold, Two Non-Interchangeable Pharmacological Tools

Within the same 2-(2-carboxy-3-phenylcyclopropyl)glycine scaffold, stereochemical configuration alone determines whether the compound antagonizes group II mGluRs (cAMP-coupled) or PLD-coupled mGluRs (a non-canonical G-protein-independent signaling pathway). PCCG-IV (2S,1′S,2′S,3′R) is a competitive mGluR2 antagonist with a KB of 8.2 μM and no activity at PLD-coupled receptors [1]. PCCG-13 (2R,1′S,2′R,3′S) is the first potent and selective competitive antagonist of PLD-coupled mGluRs, with no activity at group II cAMP-coupled mGluRs at comparable concentrations [2]. Functional studies in adult rat hippocampus demonstrated that PCCG-13 reduced the PLD response to (1S,3R)-ACPD with much greater efficacy than in neonatal hippocampus, confirming both the PLD-pathway selectivity and an ontogenetic expression pattern distinct from canonical mGluR signaling [3]. No other commercially available mGluR ligand series provides this degree of stereochemically encoded pathway discrimination within a single chemical scaffold.

stereoisomer pharmacology PLD-coupled mGluR PCCG-13 mGluR signaling bias

Functional Antagonism in Native CNS Tissue: PCCG-IV Reverses DCG-IV-Induced Neuroprotection and Inhibits Hippocampal LTP at Low Micromolar Concentrations, Effects Not Achieved by MTPG Alone

In mouse cortical neuron cultures, PCCG-IV (0.2–20 μM) concentration-dependently antagonized the neuroprotective effects of the selective group II mGluR agonist DCG-IV against NMDA-induced toxicity [1]. At a higher concentration (80 μM), PCCG-IV exhibited intrinsic neuroprotective activity comparable to L-2-amino-4-phosphonobutanoate (L-AP4), an effect that was blocked by the mGluR4a antagonist α-methyl-4-phosphonophenylglycine, consistent with PCCG-IV's weak mGluR4a agonist activity [1]. In rat hippocampal dentate gyrus slices, PCCG-IV (10 μM) strongly inhibited the induction of long-term potentiation (LTP) of field EPSPs by high-frequency stimulation, whereas (R,S)-α-methyl-4-tetrazolylphenylglycine (MTPG, 50 μM) did not inhibit LTP induction but prevented the PCCG-IV effect, confirming on-target group II mGluR-mediated action [2]. These data demonstrate that PCCG-IV produces functional group II mGluR blockade in native CNS tissue at concentrations consistent with its recombinant receptor pharmacology, whereas MTPG requires higher concentrations and exhibits different functional properties.

neuroprotection long-term potentiation DCG-IV hippocampal slice

Ionotropic Receptor Inertness: PCCG-4 Is Devoid of Activity at NMDA, AMPA, and Kainate Receptors, Eliminating a Confound Present in Earlier Broad-Spectrum Glutamate Antagonists

The full 16-stereoisomer PCCG library was screened against ionotropic glutamate receptors (NMDA, KA, AMPA) and sodium-dependent and calcium/chloride-dependent glutamate transport systems [1]. PCCG-4 (PCCG-IV) was unequivocally shown to have no effect on any ionotropic receptor or glutamate transporter system tested, in contrast to several other PCCG stereoisomers: PCCG-2 and PCCG-3 displaced labeled kainate at low micromolar concentrations, PCCG-9 and PCCG-11 weakly interacted with the NMDA site, and PCCG-5, PCCG-10, and PCCG-12 were potent inhibitors of Ca²⁺/Cl⁻-dependent glutamate transport [1]. This intralibrary comparison provides rare direct evidence that a single stereochemical form within the PCCG series is clean of ionotropic activity—a property not shared by other commonly used group II mGluR ligands such as (RS)-MCPG, which exhibits activity at NMDA receptors, or certain higher-generation antagonists for which ionotropic cross-reactivity data remain incomplete.

ionotropic glutamate receptor NMDA AMPA kainate glutamate transporter

High-Impact Application Scenarios for 2-(2-Carboxy-3-phenylcyclopropyl)glycine Based on Quantitative Differentiation Evidence


Dissecting mGluR2-Specific vs mGluR3-Mediated Contributions to Synaptic Plasticity and Cognitive Function

PCCG-IV is the tool of choice when the experimental objective requires selective blockade of mGluR2 without concurrent inhibition of mGluR3. LY341495, despite its higher potency, blocks mGluR3 (IC50 = 14 nM) and mGluR8 (IC50 = 170 nM) at concentrations only 0.7- to 8-fold above its mGluR2 IC50 [1]. PCCG-IV (KB = 8.2 μM) lacks significant activity at mGluR3 and mGluR8, enabling mGluR2-specific attribution in LTP/LTD paradigms, where group II mGluRs play distinct presynaptic modulatory roles [2]. The PCCG-IV/MTPG reversal experiment in dentate gyrus LTP provides a built-in pharmacological validation strategy for confirming group II target engagement [2].

Investigating Non-Canonical PLD-Coupled mGluR Signaling Using Stereochemically Controlled Probe Pairs

The PCCG-IV/PCCG-13 stereoisomer pair enables experiments that discriminate between cAMP-coupled (canonical) and PLD-coupled (non-canonical) mGluR signaling within a single chemical scaffold. PCCG-13 is the only validated selective competitive antagonist of PLD-coupled mGluRs, a receptor subclass implicated in epileptiform burst prolongation [1], sensory terminal modulation [2], and hippocampal development . By applying PCCG-IV (blocks cAMP-coupled group II mGluRs) and PCCG-13 (blocks PLD-coupled mGluRs) in parallel within the same preparation, investigators can unambiguously assign functional responses to specific mGluR coupling pathways without cross-chemistry confounds.

Neuroprotection Studies Requiring Group II mGluR Antagonism Without Ionotropic Receptor Interference

In mixed cortical neuron/glia cultures, PCCG-IV (0.2–20 μM) concentration-dependently reverses DCG-IV-mediated neuroprotection against NMDA toxicity, confirming group II mGluR-dependent neuroprotective signaling [1]. The demonstrated absence of activity at NMDA, AMPA, and kainate receptors for PCCG-4 [2] eliminates the possibility that observed effects arise from direct ionotropic receptor modulation—a critical advantage over early-generation phenylglycine antagonists that exhibit NMDA receptor interactions. This makes PCCG-IV particularly suitable for excitotoxicity and neurodegeneration models where ionotropic/mGluR crosstalk is under investigation.

Pharmaceutical Screening Cascades Requiring mGluR2-Selective Orthosteric Antagonist Reference Compounds

In drug discovery programs targeting mGluR2 for CNS indications (anxiety, schizophrenia, addiction), PCCG-IV serves as a well-characterized orthosteric antagonist reference standard. Its competitive mechanism (KB = 8.2 μM), defined selectivity profile across mGluR1–5 [1], and full stereoisomer library characterization [2] provide a benchmark for evaluating novel mGluR2 negative allosteric modulators (NAMs) or orthosteric antagonists. Unlike LY341495, which dominates mGluR2 screening but carries mGluR3/8 activity, PCCG-IV enables mGluR2-specific counterscreening without requiring parallel mGluR3-expressing cell lines for selectivity confirmation.

Quote Request

Request a Quote for 2-(2-Carboxy-3-phenylcyclopropyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.